Cholesterol b-D-glucoside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C33H54O7 |
|---|---|
Molecular Weight |
562.8 g/mol |
IUPAC Name |
6-[[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H54O7/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(13-15-32(20,4)25(22)14-16-33(23,24)5)39-31-28(36)26(34)27(35)29(40-31)30(37)38/h9,18-19,21-29,31,34-36H,6-8,10-17H2,1-5H3,(H,37,38)/t19?,21?,22?,23?,24?,25?,26?,27?,28?,29?,31?,32-,33+/m0/s1 |
InChI Key |
IJLBJBCDNYOWPJ-FPMXPGQZSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Origin of Product |
United States |
Significance of Glycosylated Sterols As Membrane Lipids
Glycosylated sterols, or steryl glycosides (SGs), are crucial components of cell membranes in a wide array of organisms, including plants, fungi, and some bacteria and animals. nih.govmdpi.com The addition of a sugar moiety to a sterol molecule significantly alters its biophysical properties, influencing membrane fluidity, stability, and function. nih.gov These modifications are essential for cellular adaptation to environmental stressors such as temperature fluctuations. nih.gov
The fundamental structure of a steryl glycoside consists of a sterol backbone, such as cholesterol, sitosterol (B1666911), or ergosterol (B1671047), linked at the 3β-hydroxyl group to a sugar. nih.govavantiresearch.com This glycosidic bond transforms the largely hydrophobic sterol into an amphipathic molecule with a distinct polar headgroup. This dual nature allows steryl glycosides to integrate into the lipid bilayer, where they can influence the formation of specialized membrane domains, often referred to as lipid rafts. nih.govresearchgate.net Beyond their structural role, steryl glycosides are also involved in cellular signaling pathways and can act as precursors for other complex glycolipids. avantiresearch.comontosight.ai In plants, for instance, they serve as membrane components, storage forms of sterols, and signaling molecules. avantiresearch.com
Differentiating Cholesterol β D Glucoside Within the Context of Steryl Glycoside Diversity
Enzymatic Pathways and Mechanisms in Mammalian Systems
In mammalian cells, the formation of cholesterol β-D-glucoside is a nuanced process, primarily driven by the transglucosylation activity of specific enzymes using glucosylceramide as the key glucose donor.
Role of Glucosylceramidases (GBA1 and GBA2) in Transglucosylation
The synthesis of cholesterol β-D-glucoside in mammals is not a straightforward enzymatic reaction but rather a transglucosylation event catalyzed by β-glucosidases. nih.gov Both glucocerebrosidase (GBA1) and the non-lysosomal glucosylceramidase (GBA2) have been identified as key enzymes in this process. nih.govnih.govbidmc.org These enzymes facilitate the transfer of a glucose moiety from a donor molecule to cholesterol. nih.govbidmc.org
This transglucosylation activity is a reversible reaction, meaning GBA1 and GBA2 can also catalyze the reverse reaction, transferring the glucose from cholesterol β-D-glucoside back to ceramide to form glucosylceramide. nih.govuniversiteitleiden.nl The direction of the reaction is highly dependent on the local concentrations of the substrates. nih.gov For instance, an accumulation of cholesterol within the lysosomes can drive the formation of cholesterol β-D-glucoside via GBA1. nih.gov Conversely, inhibition of GBA2 has been shown to decrease the levels of this glucosylated sterol. nih.gov
Glucosylceramide as the Primary Glucosyl Donor Substrate
The primary donor of the glucosyl group in the formation of cholesterol β-D-glucoside is glucosylceramide (GlcCer). nih.govnih.govbidmc.orgnih.gov The synthesis of cholesterol β-D-glucoside is not dependent on UDP-glucose, but rather on the availability of GlcCer. nih.gov This was demonstrated in studies where depletion of GlcCer through the inhibition of its synthase led to a decrease in cholesterol β-D-glucoside levels in both cells and the plasma of treated patients. nih.gov
The structure of the fatty acid in GlcCer influences its effectiveness as a donor. Shorter chain GlcCer, such as C8:0-GlcCer, has been found to be a more effective donor for cholesterol glucosylation by GBA1 compared to those with longer saturated fatty acids. nih.gov Furthermore, GlcCer containing a mono-unsaturated fatty acid is a more preferred substrate than one with a saturated fatty acid of the same length. nih.gov
Subcellular Localization of Cholesterol Glucosylation Activity
The synthesis of cholesterol β-D-glucoside occurs in different subcellular locations, which is a direct consequence of the distinct localizations of GBA1 and GBA2. bidmc.orgfrontiersin.org GBA1 is a lysosomal enzyme, and therefore, the formation of cholesterol β-D-glucoside via this enzyme occurs within the lysosomes. bidmc.orgfrontiersin.org This is particularly relevant in conditions where cholesterol accumulates in these organelles. nih.gov
In contrast, GBA2 is a non-lysosomal enzyme with its catalytic site facing the cytoplasm. nih.govbidmc.org It has been localized to the endoplasmic reticulum and the Golgi apparatus. nih.gov Under normal physiological conditions, it is believed that GBA2 is the primary enzyme responsible for the synthesis of cholesterol β-D-glucoside. bidmc.org This differential localization means that the two enzymes encounter different concentrations of their substrates, GlcCer and cholesterol. nih.gov
Kinetic and Mechanistic Characterization of Involved Enzymes
The enzymatic activity of GBA1 in catalyzing cholesterol glucosylation is influenced by pH and temperature. The optimal conditions for this activity have been determined to be a pH of approximately 5.3 and a temperature of around 43°C. nih.gov The enzyme's activity is sensitive to conduritol B-epoxide, a known inhibitor of β-glucosidases. nih.gov
The catalytic mechanism employed by retaining β-glucosidases like GBA1, GBA2, and GBA3 involves a double displacement mechanism. nih.gov This mechanism is what allows for the transglucosylation reaction to occur. nih.gov While GBA1 and GBA2 are the primary enzymes studied in this context, it is theoretically possible that GBA3 could also participate in the formation of cholesterol β-D-glucoside. nih.gov
Biosynthesis in Prokaryotic and Eukaryotic Microorganisms
The synthesis of cholesterol β-D-glucoside is not limited to mammalian systems and has also been observed in various microorganisms.
Bacterial Cholesterol Glucosylation Pathways
A notable example of bacterial cholesterol glucosylation is found in Helicobacter pylori. This bacterium requires cholesterol for its lipid rafts but is unable to synthesize it. bidmc.org To acquire cholesterol from host cells, H. pylori utilizes an α-glucosyltransferase to glucosylate mammalian membrane cholesterol, forming a β-D-glucopyranoside derivative. bidmc.org This glucosylated cholesterol is then often further acylated by other bacterial enzymes. bidmc.org
The enzyme responsible for this in H. pylori is cholesterol-α-glucosyltransferase (CGT). nih.gov This enzyme catalyzes the conversion of membrane cholesterol to cholesteryl glucosides, which are then integrated into the bacterial cell wall. nih.gov This process is crucial for the bacterium's ability to adhere to gastric epithelial cells and to evade the host's immune response. bidmc.orgnih.gov The glucosylation of cholesterol by H. pylori has been shown to delay its internalization by macrophages and arrest the maturation of phagosomes, promoting the bacterium's intracellular survival. nih.gov
In some microorganisms, such as the oomycete Pythium sylvaticum, cholesterol can be metabolized into cholesterol β-D-glucoside-6'-O-palmitate when grown in the presence of cholesterol. nih.gov
Fungal Steryl Glycoside Biosynthesis and Enzymatic Components
In the fungal kingdom, the biosynthesis of steryl glycosides is a well-documented process, though the primary sterol is typically ergosterol (B1671047), not cholesterol. nih.govresearchgate.net Fungi produce ergosterol 3β-D-glucoside. nih.govresearchgate.net The synthesis of these steryl glucosides (SGs) involves a sterol glucosyltransferase (SGT) enzyme. nih.govresearchgate.net
These fungal SGTs are part of the GT family 1 of glycosyltransferases and utilize UDP-glucose as the sugar donor. nih.gov They catalyze the transfer of glucose to the 3-hydroxyl group of a sterol, forming a β-glycosidic bond. nih.govresearchgate.net Fungal SGTs can act on various sterols, including ergosterol, cholesterol, sitosterol, campesterol, and stigmasterol. nih.gov The crystal structure of a fungal SGT, UGT51 from Saccharomyces cerevisiae, has been elucidated, providing insight into the enzyme's structure and its interaction with the UDP-glucose donor. nih.gov The synthesis and breakdown of fungal steryl glucosides are tightly regulated, with a sterylglucosidase (SGL) enzyme responsible for their hydrolysis. nih.govresearchgate.net
| Component | Description | Reference |
|---|---|---|
| Primary Sterol | Ergosterol | nih.govresearchgate.net |
| Primary Product | Ergosterol 3β-D-glucoside | nih.govresearchgate.net |
| Enzyme Class | Sterol Glucosyltransferase (SGT) | nih.govresearchgate.net |
| Sugar Donor | UDP-glucose | nih.gov |
| Glycosidic Bond | β-glycosidic bond | researchgate.net |
Plant Steryl Glucoside Biosynthesis via Sterol Glucosyltransferases
Higher plants synthesize a variety of steryl glucosides (SGs) and their acylated derivatives, acyl steryl glucosides (ASGs). oup.comnih.gov The biosynthesis of SGs is catalyzed by UDP-glucose:sterol glucosyltransferases (SGTs), which are membrane-bound enzymes. oup.comfrontiersin.org
In the model plant Arabidopsis thaliana, two key genes, UGT80A2 and UGT80B1, encode for SGTs. oup.comnih.govuniprot.org These enzymes catalyze the transfer of a glucose moiety from UDP-glucose to the C3-hydroxyl group of various sterols, including sitosterol, campesterol, and stigmasterol, to form a β-D-glycoside. oup.comuniprot.orgtandfonline.com Both UGT80A2 and UGT80B1 are required for the normal production of SGs and ASGs in seeds and play important roles in embryonic development, seed suberin accumulation, and cutin formation. nih.govuniprot.org The synthesis of steryl glucosides in plants has a pH optimum of around 8.0 to 9.0. nih.gov These enzymes show specificity for UDP-glucose as the sugar donor. oup.com
| Enzyme/Gene | Organism | Function | Reference |
|---|---|---|---|
| UGT80A2 | Arabidopsis thaliana | Catalyzes the synthesis of steryl glucosides. | oup.comnih.govuniprot.org |
| UGT80B1 | Arabidopsis thaliana | Catalyzes the synthesis of steryl glucosides; crucial for seed development. | nih.govuniprot.orgtandfonline.com |
Regulation of Biosynthetic Processes
The synthesis of steryl glucosides is a regulated process, ensuring that the levels of these compounds are maintained appropriately within the cell.
Allosteric and Transcriptional Control of Glucosyltransferases
The activity of glucosyltransferases is subject to regulation at both the allosteric and transcriptional levels. While specific allosteric regulators of cholesterol β-D-glucoside synthesis are not extensively detailed in the available literature, the general principles of enzyme regulation likely apply.
Transcriptional regulation of the genes encoding sterol glucosyltransferases is more clearly documented, particularly in plants. For example, in Arabidopsis thaliana, the expression of TTG15/UGT80B1 shows tissue-specific and dynamic patterns throughout the plant's growth stages. tandfonline.comnih.gov Furthermore, the transcription of this gene is upregulated in response to cold stress, suggesting a role for steryl glucosides in the plant's adaptation to environmental challenges. tandfonline.comnih.gov This indicates that the biosynthesis of steryl glucosides is integrated into the plant's broader stress response pathways. In tomato, the expression of genes encoding sterol glycosyltransferases is also developmentally and stress-regulated. frontiersin.orgcabidigitallibrary.org
In bacteria, the expression of glycosyltransferases involved in modifying host lipids is likely tightly controlled to coordinate with the infection process, although the specific transcriptional and allosteric regulatory mechanisms are still areas of active research.
Environmental Factors Influencing Enzyme Activity (e.g., pH, temperature)
The enzymatic synthesis of cholesterol β-D-glucoside is significantly influenced by environmental factors, primarily pH and temperature. These factors directly impact the catalytic activity and stability of the responsible enzymes, glucocerebrosidase (GBA) and the non-lysosomal glucosylceramidase (GBA2).
The activity of glucocerebrosidase (GBA) , a lysosomal enzyme, is optimal under acidic conditions. Research has shown its maximum activity to be within a pH range of 4.7 to 5.9. wikipedia.orgnih.govresearchgate.net Specifically, optimal pH values have been reported at 5.0 for human leukocyte GCase, 5.2, 5.5, and 5.9 for recombinant GBA. wikipedia.orgnih.govresearchgate.netacs.org The enzyme's stability is also pH-dependent; at a neutral pH of 7.4, its melting temperature (Tm) is 57°C, which increases to 61°C at the more acidic pH of 5.2, indicating greater thermal stability under acidic conditions. acs.orgnih.gov Standard in vitro assays for GBA activity are typically performed at 37°C. acs.org
The non-lysosomal glucosylceramidase (GBA2) also functions optimally in a mildly acidic environment. nih.gov Studies have determined the optimal pH for GBA2 activity to be in the range of 5.5 to 6.0. nih.govnih.gov Another report indicates an optimal pH of 5.0 for the hydrolysis of bile acid glucosides by GBA2. uniprot.org In the absence of detergents, GBA and GBA2 can be distinguished by their differing pH optima, with GBA favoring a more acidic environment (around pH 4) compared to GBA2 (around pH 6). nih.gov
The following tables summarize the key environmental factors affecting the activity of these enzymes.
Table 1: pH Optima for Glucocerebrosidase (GBA) Activity
| Enzyme Source/Type | Reported Optimal pH | Citation(s) |
| Human Leukocyte GCase | 5.0 | researchgate.net |
| Recombinant GBA (imiglucerase) | 5.2 | acs.org |
| General GBA | 5.5 | wikipedia.org |
| Recombinant GBA | 5.9 | nih.gov |
| General GBA | 4.7-5.5 | researchgate.net |
| Membrane-associated GBA | 3.5-5.5 | nih.gov |
Table 2: Thermal Stability of Glucocerebrosidase (GBA)
| Condition (pH) | Melting Temperature (Tm) | Citation(s) |
| 7.4 | 57°C | acs.orgnih.gov |
| 5.2 | 61°C | acs.orgnih.gov |
Table 3: pH Optima for Non-lysosomal Glucosylceramidase (GBA2) Activity
| Condition | Reported Optimal pH | Citation(s) |
| General GBA2 Activity | 5.5-6.0 | nih.govnih.gov |
| Hydrolysis of Bile Acid Glucosides | 5.0 | uniprot.org |
Molecular and Cellular Interactions of Cholesterol β D Glucoside
Influence on Cellular Membrane Organization and Dynamics
Cholesterol β-D-glucoside (CβG) plays a critical role in altering the physical properties of cellular membranes. Its presence can lead to significant changes in membrane fluidity, stability, and the spatial arrangement of lipids, which are crucial for various cellular processes.
Modulation of Membrane Fluidity and Stability
The introduction of a glucose moiety to the cholesterol molecule significantly impacts its interaction with other membrane lipids, thereby modulating membrane fluidity and stability. While cholesterol itself is known to have a dual effect on membrane fluidity—increasing it in tightly packed, saturated fatty acid regions and decreasing it in more loosely packed, unsaturated fatty acid regions—the addition of the bulky, hydrophilic glucose headgroup in CβG alters this behavior. walshmedicalmedia.com
Research using fluorescence anisotropy has demonstrated that the glucosylation of cholesterol significantly lessens the ordering effect that the sterol's core typically has on the acyl chains of surrounding lipids like N-stearoyl sphingomyelin (B164518) (SSM). nih.gov This suggests that CβG is less effective than cholesterol at inducing a highly ordered state in the membrane, which can be interpreted as an increase in localized fluidity or a disruption of the rigidifying effect of cholesterol. nih.gov
Alterations in Lipid Packing and Distribution within Bilayer Structures
Cholesterol β-D-glucoside influences the way lipids are packed together within the cell membrane. The presence of the glucose group at the 3-β-hydroxyl position of cholesterol introduces steric hindrance and new intermolecular interactions that alter the tight packing typically induced by cholesterol. Molecular dynamics simulations suggest that the glucose moiety of CβG resides at a similar depth within the membrane as the amide group of sphingomyelin. nih.gov This positioning perturbs the normal interactions between cholesterol and sphingomyelin, leading to a less compact lipid arrangement. nih.gov
This perturbation also affects the distribution of sterols within the bilayer. Studies have indicated that glycosylation can cause a shift in the lateral distribution of cholesterol from more ordered domains toward less ordered regions of the membrane. researchgate.net This redistribution can have profound implications for various membrane-dependent cellular functions that rely on specific lipid compositions in distinct membrane areas.
Impact on Membrane Microdomains and Lipid Raft Clustering
Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins, playing a crucial role in signal transduction and protein trafficking. nih.govyoutube.comnih.gov Cholesterol is a key organizer of these rafts, promoting the formation of the liquid-ordered (Lo) phase that characterizes these domains. nih.govyoutube.com
The introduction of Cholesterol β-D-glucoside can disrupt the formation and stability of these microdomains. By weakening the interactions between the sterol and sphingomyelin, CβG may destabilize the tightly packed nature of lipid rafts. nih.gov The altered distribution and localization of CβG compared to cholesterol could control the stability of sphingomyelin-based domains that form transiently in biological membranes. nih.gov In the context of infections, for example by Helicobacter pylori, it has been proposed that the formation of cholesterol glucosides at the site of bacterial adherence leads to a lateral separation and reconstitution of the membrane to form lipid rafts that act as signaling platforms. nih.gov
| Feature | Cholesterol | Cholesterol β-D-glucoside |
| Interaction with Sphingomyelin | Strong, promotes ordering | Weaker, perturbs interaction nih.gov |
| Effect on Lipid Packing | Induces tight packing | Reduces packing efficiency nih.gov |
| Influence on Lipid Rafts | Key component, stabilizes rafts nih.govyoutube.com | May destabilize or alter raft composition nih.govnih.gov |
Stereochemical Effects of Glycosylation on Sterol-Lipid Interactions
The stereochemistry of the glycosidic bond in Cholesterol β-D-glucoside is a critical determinant of its interaction with membrane lipids. Solid-state NMR studies have revealed that CβG exhibits a smaller tilt angle of its long molecular axis relative to the membrane normal when compared to cholesterol in sphingomyelin bilayers. nih.gov This more upright orientation is less affected by changes in the mobility of the surrounding lipid acyl chains. nih.gov
This distinct orientation, a direct consequence of the attached glucose group, leads to reduced interactions between the sterol and sphingomyelin. nih.gov The hydrophilic glucose moiety's position perturbs the "umbrella effect" of the phosphocholine (B91661) headgroup of sphingomyelin, which normally shields the cholesterol molecule. nih.gov This stereochemical difference is a key factor behind the weakened sterol-lipid interactions observed with CβG compared to its non-glycosylated counterpart.
Interactions with Intracellular Organelles and Protein Complexes
The influence of Cholesterol β-D-glucoside extends beyond the plasma membrane to intracellular organelles, particularly the mitochondria, where it can modulate critical cellular pathways.
Modulation of Mitochondrial Functions and Oxidative Stress Pathways
Cholesterol itself is a crucial component for regulating the structure and function of mitochondrial membranes, although it is present in lower concentrations compared to the plasma membrane. nih.govucl.ac.uk The introduction of CβG into mitochondria can have significant consequences. In vitro studies have shown that CβG can stimulate respiratory activities and the generation of reactive oxygen species (ROS) in brain mitochondria. nih.gov
This effect appears to be dependent on the substrate being oxidized, with evidence pointing towards the involvement of succinate (B1194679) dehydrogenase (complex II). nih.gov The increased production of ROS suggests that CβG can induce oxidative stress. nih.gov Oxidative stress is a condition characterized by an imbalance between the production of ROS and the ability of the cell to detoxify these reactive products, leading to damage of lipids, proteins, and DNA. nih.govmedicalnewstoday.com The neurotoxic effects observed with some steryl glucosides may be linked to this increased oxidative damage in neurons. nih.gov
The mechanism by which CβG exerts these effects on mitochondria may be related to its influence on the physical properties of the mitochondrial membranes, specifically by altering the packing of the bulk membrane lipids. nih.gov
Interplay with Lysosomal and Endosomal Compartment Physiology
Cholesterol β-D-glucoside (GlcChol) is intricately linked with the physiology of lysosomal and endosomal compartments, primarily through the activity of β-glucosidases. nih.gov Mammalian cells possess two key glucosylceramide (GlcCer)-degrading β-glucosidases: the lysosomal glucocerebrosidase (GBA) and the non-lysosomal GBA2. nih.gov Both GBA and GBA2 have been shown to catalyze the transfer of a glucosyl moiety from GlcCer to cholesterol, forming GlcChol, and can also reverse this reaction. nih.gov The location of these enzymes dictates where GlcChol can be synthesized; GBA resides within the lysosome, while GBA2 is found in other locations such as the endoplasmic reticulum and Golgi apparatus. nih.gov
The formation of GlcChol is particularly pronounced in pathological conditions characterized by the accumulation of cholesterol within lysosomes. nih.gov For instance, in Niemann-Pick type C disease, a condition where cholesterol transport out of the lysosome is impaired, leading to its accumulation, there is a significant increase in GlcChol levels. nih.gov This suggests that when the concentration of cholesterol is high within the lysosome, GBA is more likely to catalyze the transglucosylation reaction, forming GlcChol. nih.gov This has been further demonstrated in cultured cells, where inducing the accumulation of cholesterol within lysosomes leads to the formation of GlcChol by the lysosomal GBA. nih.gov This interplay highlights a dynamic relationship between cholesterol levels within the endolysosomal system and the metabolism of GlcChol.
Role in Intracellular Lipid Homeostasis and Transport Mechanisms
Regulation of Free and Esterified Cholesterol Levels
Cholesterol β-D-glucoside has demonstrated a capacity to influence intracellular lipid levels, particularly those of cholesterol. Research has shown that in hepatocytes, Cholesterol β-D-glucoside can mitigate the accumulation of lipids induced by palmitate. Specifically, it has been observed to decrease the total cholesterol content in these liver cells. This suggests a role for Cholesterol β-D-glucoside in modulating the pathways that govern cholesterol storage and synthesis within the cell. By influencing these levels, Cholesterol β-D-glucoside may contribute to the maintenance of cellular cholesterol homeostasis.
The table below summarizes the effect of Cholesterol β-D-glucoside on lipid content in hepatocytes.
| Lipid | Effect of Cholesterol β-D-glucoside |
| Total Cholesterol | Decrease |
| Triglycerides | Decrease |
Data derived from studies on palmitate-induced lipid accumulation in hepatocytes.
Contribution to Glycosphingolipid Metabolism and Cycling
Cholesterol β-D-glucoside is directly involved in the metabolic pathways of glycosphingolipids. nih.gov Its formation is catalyzed by the enzyme β-glucosidase 1 through a transglucosylation reaction, where a glucose molecule is transferred from glucosylceramide (GlcCer), a fundamental glycosphingolipid, to cholesterol. nih.gov This process is reversible, meaning that Cholesterol β-D-glucoside can also serve as a donor of a glucosyl group back to ceramide to form GlcCer, thus participating in the cycling of these important membrane components. nih.gov The continuous formation and degradation of GlcCer is a vital aspect of cellular lipid metabolism, and the involvement of Cholesterol β-D-glucoside in this cycle highlights its role as a metabolite that connects cholesterol and glycosphingolipid pathways. nih.govnih.gov The availability of GlcCer as a substrate directly influences the rate of Cholesterol β-D-glucoside synthesis, as demonstrated by the decrease in plasma GlcChol levels in patients treated with an inhibitor of GlcCer synthase. nih.gov
Potential Role as a Soluble Intermediate in Cholesterol Transport
One of the significant physicochemical changes that occurs upon the glucosylation of cholesterol is an increase in its water solubility. nih.gov Cholesterol itself is a highly hydrophobic molecule, which limits its movement within the aqueous environment of the cell's cytoplasm. jci.org The addition of the hydrophilic glucose moiety to form Cholesterol β-D-glucoside makes the entire molecule more water-soluble. nih.gov This increased solubility could potentially facilitate its transport between different cellular compartments without the need to be embedded in a membrane or carried by a dedicated transport protein. nih.gov While vesicular transport and lipid transfer proteins are major mechanisms for intracellular cholesterol movement, the formation of a more soluble derivative like Cholesterol β-D-glucoside could represent an alternative or complementary pathway for cholesterol trafficking within the cell. nih.govnih.gov
Biological Roles and Pathophysiological Significance of Cholesterol β D Glucoside
Involvement in Host-Pathogen Interactions
Cholesterol β-D-glucoside and its derivatives are significant molecules in the intricate interplay between hosts and pathogens. While rare in mammals and most bacteria, certain pathogens have evolved mechanisms to synthesize or interact with these compounds, leveraging them to their advantage for colonization, survival, and pathogenesis. nih.gov This section will delve into the specific roles of these cholesteryl glucosides in bacterial and fungal interactions with their hosts.
Bacterial Virulence and Pathogenesis
The bacterium Helicobacter pylori, a common human pathogen residing in the stomach, is a prime example of a prokaryote that utilizes cholesteryl glucosides to establish and maintain infection. nih.govdigitellinc.com H. pylori is auxotrophic for cholesterol, meaning it cannot synthesize its own and must acquire it from the host's gastric epithelial cells. digitellinc.comnih.gov Upon uptake, the bacterium employs a key enzyme, cholesterol-α-glucosyltransferase (CGT), to convert host cholesterol into various cholesteryl α-D-glucoside derivatives. digitellinc.comresearchgate.net These derivatives are then incorporated into the bacterial cell wall and play a crucial role in its virulence. researchgate.netnih.gov
One of the primary survival strategies of H. pylori is its ability to evade the host's immune system, a process in which cholesteryl glucosides are deeply implicated. nih.govnih.gov The presence of these glucosylated cholesterol molecules on the bacterial surface helps the pathogen to be recognized less effectively by the host's immune cells. researchgate.netnih.gov
Research has shown that H. pylori can block the proliferation of human CD4+ T cells, a critical component of the adaptive immune response. nih.gov This inhibitory effect is, in part, dependent on the bacterial content of cholesterol and its glucosylated derivatives. nih.gov Specifically, a mutant strain of H. pylori lacking the cholesterol-α-glucosyltransferase (cgt) gene, and therefore unable to produce cholesteryl glucosides, exhibited a significantly reduced ability to suppress the proliferation of primary human CD4+ T cells. nih.gov This indicates that glucosylated cholesterol is a key bacterial component involved in modulating the host's T-cell responses, thereby facilitating immune evasion. nih.gov Furthermore, cholesteryl glucosides produced by H. pylori are recognized by specific immune cells, such as natural killer T (NKT) cells, which can influence the subsequent immune response. sigmaaldrich.com
| Research Finding | Organism/System | Implication for Immune Evasion | Reference(s) |
| H. pylori blocks human CD4+ T-cell proliferation. | Human CD4+ T cells, H. pylori | Suppression of the adaptive immune response, allowing for persistent infection. | nih.gov |
| Cholesterol-α-glucosyltransferase (cgt) deficient H. pylori shows reduced antiproliferative effects on T-cells. | Human CD4+ T cells, H. pylori Δcgt | Glucosylated cholesterol is a key factor in T-cell modulation and immune suppression. | nih.gov |
| Cholesteryl glucosides are recognized by natural killer T (NKT) cells. | Murine model | Modulation of the innate immune response to H. pylori infection. | sigmaaldrich.com |
The initial attachment of bacteria to host cells is a critical step in the infection process. For H. pylori, cholesteryl glucosides play a significant role in enhancing this adherence to the gastric epithelium. nih.govnih.gov The enzyme cholesterol-α-glucosyltransferase (CGT) not only synthesizes these compounds but can also be secreted via outer membrane vesicles to the host cells. nih.govsinica.edu.tw
Once in the host cell membrane, the synthesized cholesteryl 6'-O-acyl-α-D-glucopyranoside (CAG) promotes the clustering of lipid rafts. nih.govsinica.edu.tw These specialized membrane microdomains are rich in cholesterol and serve as platforms for various signaling molecules and receptors. nih.govnih.gov By promoting lipid raft formation, CAG helps to gather adhesion molecules, including integrins α5 and β1, which enhances the binding of H. pylori to the host cells. nih.gov Studies have demonstrated that a deficiency in cholesterol glucosylation leads to a reduced ability of H. pylori to adhere to gastric cells. nih.gov
| Mechanism | Key Molecules | Outcome | Reference(s) |
| Lipid Raft Clustering | Cholesteryl 6'-O-acyl-α-D-glucopyranoside (CAG) | Gathers adhesion molecules like integrins α5 and β1. | nih.govsinica.edu.tw |
| Enhanced Bacterial Binding | Cholesterol-α-glucosyltransferase (CGT), CAG | Increased adherence of H. pylori to gastric epithelial cells. | nih.govnih.gov |
| Reduced Adherence | Deficiency in cholesterol glucosylation | Impaired ability of H. pylori to bind to host cells. | nih.gov |
Beyond facilitating adherence, the manipulation of host cell membranes and signaling pathways is a key pathogenic strategy for bacteria like H. pylori. The synthesis of cholesteryl glucosides is central to this process. nih.govrsc.org By extracting cholesterol from the host cell membrane, H. pylori not only acquires a necessary nutrient but also alters the composition and fluidity of the host membrane. nih.gov
This alteration, coupled with the insertion of bacterial products like CAG, leads to the formation and stabilization of lipid rafts. nih.govrsc.org These lipid rafts then act as signaling hubs, facilitating the delivery of bacterial virulence factors, such as the CagA protein, into the host cell cytoplasm. nih.govrsc.org The translocation of CagA triggers a cascade of downstream signaling events within the host cell, contributing to inflammation and other pathological changes associated with H. pylori infection. nih.gov The modification of the host membrane environment by cholesteryl glucosides is therefore a critical step in the manipulation of host cellular processes for the bacterium's benefit. nih.govrsc.org
The production of cholesteryl glucosides is also vital for the survival and adaptation of H. pylori within the harsh environment of the human stomach. nih.govnih.gov The incorporation of these glucosylated lipids into the bacterial membrane contributes to its stability and morphology. nih.govresearchgate.net
Furthermore, the presence of cholesterol and its derivatives in the bacterial membrane appears to confer resistance to certain antimicrobial agents. nih.gov For instance, H. pylori grown in the absence of cholesterol has been found to be more susceptible to antimicrobial peptides and antibiotics. nih.gov This suggests that the acquisition and modification of host cholesterol is a crucial adaptive mechanism for the bacterium's persistence. The ability of cholesteryl glucosides to modulate the host immune response, as discussed earlier, also directly contributes to the long-term survival of the pathogen by helping it to evade clearance by the host's defense systems. nih.govnih.govresearchgate.net
Fungal Pathogenicity and Host Invasion Mechanisms
While the role of cholesteryl glucosides is well-documented in H. pylori, the significance of sterol glucosides, in general, extends to fungal pathogens as well. Fungi, like bacteria, can utilize glucosylated sterols to interact with their hosts. Ergosterol (B1671047) is the predominant sterol in fungal membranes, analogous to cholesterol in mammalian cells. mdpi.comnih.gov
Some pathogenic fungi have the ability to take up cholesterol from the host and utilize it as a substitute for ergosterol, which can be particularly important for their proliferation during an infection. frontiersin.org This uptake of host cholesterol can also decrease the susceptibility of these fungi to antifungal drugs that target the ergosterol biosynthesis pathway. frontiersin.org
Although the direct synthesis of cholesterol β-D-glucoside by most fungi is not a primary mechanism, the interaction with and modification of host sterols is a relevant aspect of their pathogenicity. For example, in the plant pathogenic fungus Colletotrichum orbiculare, specific metabolic pathways involving sterols are required for host invasion. nih.gov In human fungal pathogens like Candida glabrata, the uptake of host cholesterol is linked to their virulence. frontiersin.org The study of steryl glycosides in the context of fungal infections is an emerging field, with evidence suggesting that these molecules can act as immunomodulatory adjuvants, influencing the host's immune response to the fungal pathogen. mdpi.com
Role in Protozoan-Host Interactions
Cholesterol β-D-glucoside is a significant lipid molecule in the interplay between certain protozoan parasites and their hosts. For instance, the bacterium Helicobacter pylori is known to produce this compound. nih.govnih.gov This glucosylated form of cholesterol can make up a substantial portion of the total lipids in organisms like H. pylori, where it has been shown to inhibit phagocytosis and T-cell activation, suggesting a mechanism for the pathogen to evade the host's immune system. nih.gov
In parasitic protozoa such as Trypanosoma cruzi, the causative agent of Chagas disease, the acquisition of host cholesterol is crucial for the parasite's intracellular replication and persistence. researchgate.net While these parasites can synthesize their own sterols, they heavily rely on scavenging essential lipids like cholesterol from the host. researchgate.net The modulation of host cell lipid metabolism by parasites is a key strategy for their survival and proliferation. researchgate.netresearchgate.net The presence and metabolism of cholesterol and its derivatives are, therefore, central to the host-parasite relationship, influencing the parasite's ability to establish and maintain an infection. researchgate.netnih.gov
Mammalian Cellular Responses to Stress
Activation of Heat Shock Transcription Factor 1 (HSF1) and Heat Shock Protein 70 (HSP70) Expression
Cholesterol β-D-glucoside acts as a lipid mediator in cellular stress responses, particularly the heat shock response. medchemexpress.com Exposure of human fibroblasts to heat stress has been shown to induce the synthesis of cholesteryl glucoside. nih.gov This induction is linked to the activation of Heat Shock Transcription Factor 1 (HSF1), a primary regulator of the heat shock response. medchemexpress.com
Once activated, HSF1 triggers the expression of heat shock proteins, including Heat Shock Protein 70 (HSP70). medchemexpress.comnih.gov Specifically, Cholesterol β-D-glucoside has been demonstrated to induce the expression of HSP70 in human fibroblast cells. medchemexpress.com HSP70 functions as a molecular chaperone, protecting cells from stress-induced damage by assisting in protein folding and preventing protein aggregation. nih.govnih.gov The activation of the HSF1-HSP70 pathway by Cholesterol β-D-glucoside highlights its role in a fundamental cellular defense mechanism.
Implications in Inherited Metabolic Disorders
Link to Gaucher Disease and Glucocerebrosidase Deficiency
Gaucher disease is a lysosomal storage disorder resulting from the deficient activity of the enzyme glucocerebrosidase (GBA). nih.govnih.gov This deficiency leads to the accumulation of its primary substrate, glucosylceramide, within the lysosomes of macrophages. nih.govnih.gov
Association with Cholesterol Accumulation in Niemann-Pick Type C Disease
Niemann-Pick Type C (NPC) disease is a neurodegenerative lysosomal storage disorder characterized by the accumulation of unesterified cholesterol within lysosomes. nih.govyoutube.com This is due to mutations in the NPC1 or NPC2 genes, which are essential for the transport of cholesterol out of lysosomes. nih.govyoutube.com
A significant link has been established between NPC disease and Cholesterol β-D-glucoside. Markedly elevated levels of this glycolipid have been found in the tissues of mouse models of NPC disease and in the plasma of human patients. nih.gov The accumulation of cholesterol in the lysosomes of NPC cells appears to drive the formation of Cholesterol β-D-glucoside via the action of lysosomal GBA. nih.gov This finding illustrates that the local availability of substrates, in this case, a high concentration of cholesterol, can promote the synthesis of Cholesterol β-D-glucoside, further implicating it in the complex pathology of this lipid storage disorder. nih.govontosight.ai
Contributions to Neurobiology and Neurodegenerative Processes
The metabolism of cholesterol and its derivatives is critical for brain function, and disruptions in this balance are implicated in various neurodegenerative diseases. youtube.comnews-medical.netembopress.org The brain is the most cholesterol-rich organ, and this lipid is essential for processes like neuronal signaling and maintaining synaptic connections. youtube.comembopress.org
Cholesterol β-D-glucoside and related sterylglucosides are present in the brain and their metabolism is mediated by enzymes like GBA1 and GBA2. nih.govnih.gov Impaired function of these enzymes is associated with neurological disorders such as cerebellar ataxia, spastic paraplegia, and Parkinson's disease. nih.gov
Specifically, Cholesterol β-D-glucoside has been shown to have neurotoxic effects, which may be linked to increased oxidative damage to neurons. nih.gov Studies on brain mitochondria have demonstrated that Cholesterol β-D-glucoside can stimulate the generation of reactive oxygen species (ROS). nih.gov This increased oxidative stress can contribute to the neuronal damage seen in neurodegenerative conditions. Furthermore, alterations in the levels of sterylglucosides have been observed in the brains of animal models with deficiencies in GBA1 and GBA2, highlighting the importance of proper metabolism of these lipids for neurological health. nih.gov The connection between cholesterol imbalance, including the metabolism of compounds like Cholesterol β-D-glucoside, and neurodegeneration is an active area of research. youtube.comnews-medical.netnih.gov
Modulation of Neuronal Cholesterol Metabolism
Cholesterol is a crucial component for the normal physiology and structure of neurons, playing vital roles in synapse development, axonal elongation, and signal transmission. nih.govresearchgate.net The brain's cholesterol is primarily synthesized de novo within the brain itself, as the blood-brain barrier restricts the entry of cholesterol from the periphery. nih.govnih.gov This intricate process of synthesis, transport, and metabolism, known as cholesterol homeostasis, is tightly regulated to prevent both deficits and surpluses, either of which can be detrimental to neuronal function. nih.goven-journal.org
The introduction of exogenous compounds like Cholesterol β-D-glucoside (CG) can disrupt this delicate metabolic balance. While the precise mechanisms of direct metabolic modulation are still under investigation, the neurotoxic properties of CG are known to impact cellular processes fundamental to cholesterol metabolism. Research on brain mitochondria has shown that CG can stimulate the generation of reactive oxygen species (ROS). nih.gov This increase in oxidative stress can lead to cellular damage and, ultimately, neuronal death. nih.govnih.gov
Influence on Pathological Protein Aggregation (e.g., α-Synuclein)
A key feature of several neurodegenerative disorders, including Parkinson's disease (PD), is the abnormal aggregation of proteins within the brain. nih.govfrontiersin.org One of the most studied of these proteins is α-synuclein, the primary component of Lewy bodies found in the brains of PD patients. nih.govfrontiersin.org Emerging evidence indicates that certain cholesterol derivatives can play a role in promoting the aggregation of this protein.
Specifically, cholesterol β-D-glucoside has been identified as a compound capable of inducing the aggregation of α-synuclein. nih.gov Studies have shown that cholesterol derivatives, including β-D-glucoside, can trigger α-synuclein aggregation in animal models. nih.gov This process is believed to be linked to the compound's ability to generate reactive oxygen species and cause oxidative damage, which can contribute to protein misfolding and neuronal death. nih.gov The interaction between lipids and α-synuclein is a critical factor in its physiological function and pathological aggregation. While cholesterol itself is a known modulator of α-synuclein's binding to synaptic vesicles, the introduction of its glucoside derivative appears to promote a pathological cascade. nih.govfrontiersin.org This accumulation of α-synuclein oligomers and fibrils can disrupt cellular functions, including the degradation pathways meant to clear such aggregates, further contributing to the progression of neurodegeneration. nih.gov
Impact on Brain Lipid Homeostasis in Neurological Conditions
Brain lipid homeostasis is a state of equilibrium essential for maintaining the structural integrity and function of the central nervous system. nih.govresearchgate.net Disruptions in this balance are increasingly linked to a variety of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. nih.goven-journal.orgexplorationpub.com The brain is the body's most cholesterol-rich organ, and this lipid is fundamental to the formation of myelin sheaths and the plasma membranes of neurons and glial cells. nih.govresearchgate.net
Cholesterol β-D-glucoside has been implicated in the disruption of this vital homeostasis, primarily through its neurotoxic effects. This compound is structurally similar to phytosteryl glucosides found in the seeds of cycad plants, which have been linked to the amyotrophic lateral sclerosis-parkinsonism dementia complex (ALS-PDC). nih.gov In vitro studies have demonstrated that Cholesterol β-D-glucoside affects mitochondrial function, a key regulator of cellular health. nih.gov
The compound's ability to increase the production of reactive oxygen species (ROS) in brain mitochondria suggests a mechanism for its toxicity. nih.gov This oxidative stress can lead to widespread damage to neurons, thereby upsetting the carefully regulated lipid environment. nih.gov The neurotoxic effects associated with Cholesterol β-D-glucoside and similar compounds may be a contributing factor to the lipid dysregulation observed in certain neurological conditions, highlighting the critical impact of such exogenous molecules on the brain's delicate lipid balance. nih.gov
Advanced Research Methodologies and Synthetic Strategies
Analytical Techniques for Detection and Quantification in Complex Matrices
The detection and quantification of Cholesterol β-D-glucoside in biological samples like tissues and fluids are challenging due to its structural similarity to other sterols and the complexity of the lipidome. Researchers employ highly sensitive and specific analytical methods to overcome these hurdles.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of sterol glucosides, offering high sensitivity and specificity without the need for chemical derivatization. nih.gov This method couples the separation power of high-performance liquid chromatography (HPLC) with the precise mass detection of mass spectrometry.
For sterol glucosides, electrospray ionization (ESI) is a frequently used ionization mode due to their increased polarity compared to free sterols. nih.gov The analysis can be performed in positive ion mode, where Cholesterol β-D-glucoside can be detected as different adducts. A common approach involves identifying the sodium adduct [M+Na]+ in the full MS scan. For confirmation and quantification, a tandem MS (MS/MS) scan is performed on a selected precursor ion.
A key strategy for identification involves selecting the aglycone ion, [SG-Glc+H]+, as the precursor for MS/MS fragmentation. nih.gov This ion corresponds to the cholesterol backbone after the loss of the glucose unit. The resulting fragmentation pattern is identical to that of the free sterol ion [FS-H2O+H]+, allowing for the transfer of spectral data from more readily available free sterol standards to identify the specific sterol glucoside. nih.gov This approach enables the differentiation between various steryl glucosides based on the unique fragmentation of their sterol backbones. For instance, studies on various dietary steryl glucosides have shown that spectral similarity scores between a glucoside's aglycone fragment and its corresponding free sterol are typically above 0.99, indicating identical spectral data. nih.gov
The combination of chromatographic retention time, which is shorter for the more polar glucosides than for free sterols in reverse-phase chromatography, and specific mass transitions provides a robust method for quantification. nih.gov
Table 1: Key Parameters in LC-MS/MS Analysis of Cholesterol β-D-glucoside This table is illustrative, based on typical methodologies for steryl glucosides.
| Parameter | Description | Typical Value/Setting | Source |
|---|---|---|---|
| Chromatography | Reverse-Phase HPLC | C18 or similar | nih.gov |
| Mobile Phase | Gradient of aqueous and organic solvents (e.g., methanol, chloroform) with additives like ammonium (B1175870) acetate. | Varies by method | nih.govcreative-proteomics.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI+ | nih.govnih.gov |
| Precursor Ion 1 | Sodium adduct of the intact molecule. | m/z 571.8 (for C₃₃H₅₆O₆Na) | nih.gov |
| Precursor Ion 2 | Aglycone ion (after in-source loss of glucose). | m/z 369.3 (for [M-Glc+H]+) | nih.gov |
| Fragment Ion(s) | Characteristic fragments of the cholesterol backbone. | Varies, depends on collision energy | nih.gov |
| Quantification | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) of specific transitions. | e.g., m/z 369.3 → fragment | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Cholesterol β-D-glucoside. nih.gov It provides detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule, confirming the identity of the sterol, the sugar, and the nature of the glycosidic bond. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) techniques are employed. magritek.com
¹H NMR spectra are used to identify the protons in the molecule. Key signals include those from the cholesterol ring system and side chain, as well as the characteristic signals from the glucose unit. magritek.com The anomeric proton of the β-D-glucose, which is the proton on the carbon atom linked to the cholesterol's oxygen, typically appears as a doublet at a specific chemical shift, and its coupling constant is indicative of the β-configuration of the glycosidic linkage.
¹³C NMR spectra provide information on each carbon atom in the molecule. The spectrum will show distinct signals for the 27 carbon atoms of the cholesterol moiety and the 6 carbon atoms of the glucose residue. magritek.comresearchgate.net The chemical shift of the anomeric carbon (C-1' of glucose) and the C-3 of cholesterol are particularly important for confirming the glycosidic linkage. The purity of synthesized steryl glucoside standards is routinely validated using NMR. bts.gov
Table 2: Characteristic NMR Signals for Cholesterol β-D-glucoside Structural Elucidation This table presents expected chemical shift (δ) ranges in ppm based on data for cholesterol and general knowledge of glycosides.
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Significance | Source |
|---|---|---|---|---|
| ¹H | Anomeric proton (H-1' of glucose) | ~4.5 (doublet) | Confirms the presence of the glucose unit and its β-anomeric configuration. | nih.gov |
| ¹H | Olefinic proton (H-6 of cholesterol) | ~5.3 | Confirms the double bond in the cholesterol B-ring. | magritek.comchemicalbook.com |
| ¹H | Methyl protons (e.g., C-18, C-19 of cholesterol) | ~0.6-1.1 | Characteristic signals for the sterol skeleton. | magritek.comchemicalbook.com |
| ¹³C | Anomeric carbon (C-1' of glucose) | ~100-105 | Confirms the glycosidic linkage. | nih.gov |
| ¹³C | Cholesterol C-3 (linked to glucose) | ~75-80 | Shifted downfield compared to free cholesterol due to glycosylation. | magritek.com |
| ¹³C | Cholesterol C-5 and C-6 | ~140 and ~121 | Confirms the Δ⁵ double bond location. | magritek.com |
Understanding the functional role of Cholesterol β-D-glucoside requires studying its behavior within a lipid bilayer. Advanced biophysical techniques are used to probe how this molecule interacts with other lipids and influences the physical properties of membranes.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the heat changes associated with phase transitions in materials as a function of temperature. doi.org In membrane biophysics, DSC is used to study the thermotropic phase behavior of lipid bilayers and how it is perturbed by the incorporation of molecules like Cholesterol β-D-glucoside. researchgate.net
A typical DSC thermogram of a pure phospholipid membrane, such as dipalmitoylphosphatidylcholine (DPPC), shows a sharp main phase transition (Tm) from a gel (Lβ) phase to a liquid-crystalline (Lα) phase. The incorporation of sterols significantly alters this profile. For example, cholesterol is known to eliminate the sharp phase transition of phospholipids (B1166683), broadening the endotherm and creating a liquid-ordered (Lo) phase. nih.gov
By incorporating Cholesterol β-D-glucoside into model membranes, DSC can reveal its effect on membrane stability and lipid packing. Studies on the interaction of cholesterol with glycolipid-containing membranes have shown that cholesterol may exhibit limited miscibility with glycolipids, particularly in the gel state. nih.gov The bulky, hydrophilic glucose headgroup of Cholesterol β-D-glucoside would be expected to influence its interaction with neighboring phospholipids differently than the small hydroxyl group of cholesterol, potentially leading to unique effects on the membrane's thermal properties, such as shifts in transition temperature (Tm) and changes in the transition enthalpy (ΔH). nih.govnih.gov
Solid-state NMR (ssNMR) is a powerful, non-invasive technique for obtaining atomic-resolution information about the structure and dynamics of molecules embedded within lipid membranes. nih.gov It is uniquely suited to determine the orientation of Cholesterol β-D-glucoside within the bilayer and its effect on the ordering of neighboring lipid acyl chains.
By using specifically deuterium-labeled (²H) or carbon-13-labeled (¹³C) versions of the molecule, ssNMR can measure orientation-dependent parameters like quadrupolar splittings (for ²H) or chemical shift anisotropy (for ¹³C). nih.gov These measurements provide precise information on the average orientation of the sterol ring system relative to the membrane normal. It can reveal whether the molecule adopts a tilted orientation and how the glucose headgroup is positioned at the membrane-water interface.
Furthermore, ssNMR can quantify the molecular order and dynamics. The measurement of order parameters for various segments of the molecule and surrounding lipids can show how Cholesterol β-D-glucoside influences the motional freedom of the lipid acyl chains, thereby reporting on its membrane-ordering or -disordering effects. nih.govnih.gov
Fluorescence anisotropy is a spectroscopic technique used to measure the rotational mobility of a fluorescent probe. nih.gov When applied to membrane studies, it provides insights into the local viscosity, or microviscosity, of the lipid bilayer and the degree of lipid packing.
The method involves incorporating a lipophilic fluorescent probe, such as dehydroergosterol (B162513) (DHE) or diphenylhexatriene (DPH), into a model membrane containing Cholesterol β-D-glucoside. The probe is excited with polarized light, and the polarization of the emitted fluorescence is measured. The steady-state fluorescence anisotropy (r) is a measure of the extent of rotational motion the probe undergoes during its fluorescence lifetime.
A higher anisotropy value indicates restricted rotational motion, corresponding to a more ordered and viscous membrane environment. A lower value signifies greater rotational freedom in a more fluid, disordered environment. nih.gov By measuring changes in fluorescence anisotropy as a function of Cholesterol β-D-glucoside concentration, researchers can determine its effect on membrane fluidity. This allows for a comparison with the well-known membrane-ordering effect of cholesterol and helps to elucidate the specific role of the β-D-glucoside moiety in modulating lipid-lipid interactions and membrane dynamics. nih.govnih.gov
Advanced Biophysical Approaches for Membrane Interaction Studies
Synthetic Strategies for Cholesterol β-D-glucoside and its Analogues
The creation of Cholesterol β-D-glucoside in the laboratory requires precise control over stereochemistry to ensure the correct β-linkage between cholesterol and glucose. Researchers employ both biological catalysts and multi-step chemical procedures to achieve this, each with distinct advantages.
Enzymatic Synthesis Routes and Optimization
Enzymatic synthesis offers a direct and environmentally benign route to Cholesterol β-D-glucoside, leveraging the high specificity of enzymes to form the desired glycosidic bond under mild conditions. nih.gov The primary enzymes used for this purpose are β-glucosidases, which naturally catalyze the hydrolysis of β-glucosidic bonds but can be shifted towards synthesis under specific, kinetically-controlled conditions. nih.govresearchgate.net
The synthesis of sterol glycosides, such as those of the structurally related cholecalciferol, has been effectively catalyzed by β-glucosidase from sources like sweet almond (Amygdalus communis). nih.govnih.gov Optimization of this process is critical for maximizing yield and involves fine-tuning several key parameters:
pH and Buffer Concentration: The catalytic activity of β-glucosidase is highly dependent on pH. For the synthesis of cholecalciferol glycosides, an optimal pH of 6.0 in a 0.12 mM phosphate (B84403) buffer was found to be most effective. nih.govnih.gov
Enzyme Concentration: Higher concentrations of the enzyme can increase the reaction rate. In one study, a concentration of 60% (w/w of D-glucose) β-glucosidase yielded the best results. nih.gov
Reaction Time and Substrates: The reaction typically requires an extended incubation period, often around 30 hours, to reach maximum yield. nih.gov While D-glucose is the primary sugar donor, β-glucosidases have shown the ability to react with other sugars like D-galactose and D-mannose, albeit with varying and generally lower yields. nih.gov
Immobilization: To improve reusability and stability, the enzyme can be immobilized on a solid support, such as calcium alginate beads. nih.govnih.gov This simplifies the purification process, although some loss of activity upon reuse can occur. nih.gov
Chemical Synthesis Methods, including Protective Group Strategies
Chemical synthesis provides a versatile, albeit more complex, alternative for producing Cholesterol β-D-glucoside. The primary challenge lies in the selective reaction of the cholesterol's 3-β-hydroxyl group with the anomeric carbon of glucose, while preventing unwanted side reactions with the multiple other hydroxyl groups on the glucose molecule. nih.gov This necessitates a sophisticated multi-step approach centered on the use of protective groups. nih.govresearchgate.net
A representative synthetic strategy involves several key stages:
Protection of Glucose: The hydroxyl groups on D-glucose are temporarily masked with protective groups. Common choices include benzyl (B1604629) ethers, which are persistent, or temporary groups like esters. nih.gov Cyclic protecting groups like p-methoxybenzylidene acetal (B89532) can be used to protect specific diols, such as the C4 and C6 hydroxyls, in a single step. researchgate.net
Stereoselective Glycosylation: To ensure the formation of the correct β-glycosidic bond, a "participating neighboring group" is often used at the C-2 position of the glucose donor. nih.gov An acyl group, such as a benzoyl group, at C-2 can form a cyclic oxonium ion intermediate during the reaction. This intermediate sterically hinders attack from one side, guiding the cholesterol molecule to attack from the opposite face, resulting exclusively in the desired trans (β) configuration. nih.gov The glucose molecule is typically modified with a leaving group at the anomeric position, such as a trichloroacetimidate, which is then activated by a promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to drive the reaction with cholesterol. nih.gov
Deprotection: After the glycosidic bond is successfully formed, all protective groups are removed in a final step to yield the pure Cholesterol β-D-glucoside. nih.govnih.gov
This methodical approach allows for the high-yield production of the target compound with precise stereochemical control. nih.gov
Development of Radiolabeled and Fluorescently Tagged Probes
To visualize and track the movement and localization of Cholesterol β-D-glucoside within biological systems, researchers have developed probes where the molecule is tagged with a radioactive isotope or a fluorescent dye. nih.gov
Fluorescence microscopy is a powerful tool for studying intracellular lipid transport. nih.gov The design of fluorescent cholesterol analogues is challenging, as the attached fluorophore must not significantly alter the molecule's biophysical properties or behavior. nih.gov Common strategies include:
Intrinsically Fluorescent Sterols: Analogues like dehydroergosterol (DHE) and cholestatrienol (CTL) contain a modified sterol ring system that is inherently fluorescent, making them close mimics of natural cholesterol. nih.govnih.gov
Fluorophore-Labeled Sterols: More commonly, a fluorescent dye is attached to the cholesterol molecule. nih.gov Widely used fluorophores include nitrobenzoxadiazole (NBD) and boron-dipyrromethene (BODIPY), which is favored for its brightness and relative non-polarity, allowing it to insert into membranes. nih.gov
Modular Synthesis: Recent approaches utilize a modular design, where a fluorophore scaffold, such as a 1,8-naphthalimide, is connected to cholesterol via a linker. biorxiv.org This allows for the creation of a toolkit of probes with varied spectral properties by simply changing the head groups on the fluorophore. biorxiv.org
These probes are invaluable for live-cell imaging, enabling detailed studies of the glycolipid's trafficking pathways between different cellular organelles. nih.govbiorxiv.org
Development of Pharmacological and Genetic Tools for Pathway Elucidation
Understanding the functional roles of Cholesterol β-D-glucoside requires tools that can specifically perturb its synthesis, degradation, or interaction with other cellular components.
Specific Enzyme Inhibitors and Activators
Pharmacological tools like enzyme inhibitors and activators are essential for dissecting metabolic pathways. For the cholesterol glycoside pathway, research has focused on the enzymes responsible for its formation. In the bacterium Helicobacter pylori, the enzyme cholesterol-α-glucosyltransferase (CGT or CHLαGcT), which synthesizes the α-anomer of the compound, has been identified as a critical factor for bacterial survival. u-fukui.ac.jpnih.gov
Key findings include:
Natural Inhibitors: Mucin-type O-glycans, particularly α1,4-linked N-acetylglucosamine-capped glycans found in the gastric mucosa, have been shown to be natural inhibitors of H. pylori's CGT. u-fukui.ac.jpnih.govoup.com These molecules suppress bacterial growth by inhibiting the production of cholesteryl glucosides, highlighting CGT as a promising therapeutic target. u-fukui.ac.jpoup.com
Substrate Competition: Studies have shown that introducing excess exogenous cholesterol can interfere with the ability of H. pylori's CGT to modify cellular cholesterol, thereby reducing bacterial adherence to gastric cells and subsequent inflammation. nih.govnih.govconsensus.app
Antibody Development: The development of polyclonal antibodies specific to CGT allows for precise detection and quantification of the enzyme, aiding in studies of its localization and activation. nih.govresearchgate.net
While specific inhibitors for a eukaryotic cholesterol β-D-glucosyltransferase are still under investigation, these findings from related systems provide a strong framework for future drug discovery efforts.
Gene Editing and Overexpression Models for Functional Studies
The advent of powerful gene-editing technologies, particularly CRISPR-Cas9, has revolutionized functional genomics. nih.govnih.gov These tools allow for the precise modification of genes to study the effects of their protein products.
For elucidating the pathway of Cholesterol β-D-glucoside, these techniques can be applied in several ways:
Gene Knockout/Inactivation: Using CRISPR-Cas9, the gene encoding a putative cholesterol glucosyltransferase can be permanently inactivated in cell lines or animal models. nih.gov This allows researchers to study the physiological consequences of a complete lack of Cholesterol β-D-glucoside synthesis. This approach has been successfully used to inactivate genes like PCSK9 and ANGPTL3 to study their role in broader cholesterol metabolism, demonstrating the feasibility of the technique for lipid-related targets. nih.govnih.gov
Gene Overexpression: Conversely, creating models that overexpress the cholesterol glucosyltransferase enzyme can help determine the effects of an overabundance of its product. In microbiology, E. coli has been transformed with the gene for H. pylori's CGT to produce large quantities of the enzyme for characterization and inhibition studies. researchgate.net
Delivery Systems: For in vivo studies, the CRISPR machinery is often delivered to target organs like the liver using lipid nanoparticles (LNPs) or adeno-associated virus (AAV) vectors. nih.gov
By combining gene editing to create loss-of-function models with overexpression systems, scientists can systematically dissect the biological importance of Cholesterol β-D-glucoside and the enzymes that regulate its levels.
Future Directions and Emerging Research Avenues in Cholesterol β D Glucoside Studies
Comprehensive Lipidomic and Metabolomic Profiling Across Diverse Biological Systems
The future of CβDG research is intrinsically linked to the application of high-throughput "omic" technologies. Untargeted lipidomic and metabolomic profiling enables the simultaneous measurement of hundreds to thousands of lipids and small molecules, providing a holistic snapshot of cellular states. masseycancercenter.org This approach is essential for moving beyond the study of CβDG in isolation and understanding its role within the broader context of cellular lipid metabolism.
A key future direction is the application of these profiling techniques across a wide array of biological systems. This includes comparative analyses of tissues and biofluids from hosts infected with CβDG-producing pathogens, such as Helicobacter pylori, versus uninfected controls. Such studies could reveal novel biomarkers for infection or disease progression and illuminate how pathogens remodel the host's lipid landscape to their advantage. nih.gov A multi-ethnic study on cholesterol efflux capacity (CEC) highlighted that a large portion of variation in this critical process remains unexplained by standard metabolites, pointing to the need for deeper investigation into proteomic and phospholipidomic determinants, a direction highly relevant for understanding CβDG's impact. nih.govnih.govresearchgate.net By identifying the metabolic signatures associated with the presence of CβDG, researchers can uncover new pathways affected by this glycolipid.
| Research Area | Objective | Potential Discoveries | Relevant Biological Systems |
|---|---|---|---|
| Host-Pathogen Interactions | Identify changes in host and pathogen lipidomes during infection. | Biomarkers of infection; understanding of immune evasion mechanisms. | Co-cultures of H. pylori and gastric epithelial cells; animal models of infection. |
| Neurodegenerative Disease Models | Profile lipid and metabolite changes in neuronal cells exposed to CβDG. | Pathways involved in potential CβDG-induced neurotoxicity; identification of therapeutic targets. | Neuronal cell lines (e.g., NSC34); brain organoids; animal models of neurodegeneration. nih.govnih.gov |
| Comparative Biology | Compare lipid profiles of organisms that synthesize sterol glucosides versus those that do not. | Evolutionary insights into the function of sterol glucosylation. | Plants, fungi, bacteria (H. pylori), and mammalian cells. nih.gov |
| Subcellular Lipidomics | Map the distribution of CβDG and its metabolic precursors/products within cellular organelles. | Understanding of CβDG trafficking and sites of action (e.g., mitochondria, ER, plasma membrane). nih.gov | Isolated organelles from treated cells; advanced imaging mass spectrometry. |
Elucidation of Novel Regulatory Mechanisms in Cholesterol Glucosylation
While the enzymatic basis for cholesterol glucosylation is known in some pathogens like H. pylori, the regulatory networks that control this process are largely uncharted territory. nih.gov Future research must focus on identifying the factors that govern the expression and activity of cholesterol glucosyltransferases (CGTs). This includes investigating transcriptional and post-translational regulation of these enzymes in response to environmental cues within the host, such as pH, nutrient availability, and the presence of host-derived cholesterol.
Furthermore, an intriguing area of future study is how the synthesis of CβDG interacts with the host's own sophisticated cholesterol homeostasis machinery. Host cells tightly regulate intracellular cholesterol levels through a complex network involving transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs) and receptors like the Liver X Receptors (LXRs). nih.govnih.govunama.br Pathogen-mediated glucosylation of host cholesterol could represent a mechanism to deplete local cholesterol pools, potentially triggering host compensatory responses, such as increased cholesterol biosynthesis or uptake. numberanalytics.com Investigating this interplay will be crucial to understanding the full impact of CβDG on host cell physiology. Research has also shown that CβDG can activate signaling pathways such as the Protein Kinase B (PKB/Akt) pathway, and future work should explore how this signaling might, in turn, regulate cholesterol trafficking and availability for glucosylation. nih.gov
| Regulatory Level | Key Research Questions | Potential Regulatory Factors to Investigate |
|---|---|---|
| Pathogen-Specific Regulation | What signals control the expression and activity of cholesterol glucosyltransferase (CGT)? | Host environmental cues (pH, cholesterol availability); pathogen-specific transcription factors; post-translational modifications of CGT. |
| Host Cholesterol Homeostasis | How does cholesterol glucosylation impact host regulatory pathways? Does it deplete cholesterol pools enough to activate SREBPs? | SREBP cleavage activating protein (SCAP) sterol sensing; Liver X Receptor (LXR) activation; HMG-CoA reductase activity. nih.govunama.br |
| Substrate Availability | How is cholesterol delivered to pathogen CGTs? Does it involve specific host transport proteins? | Host cholesterol transporters (e.g., ABCA1, ABCG1); non-vesicular transport via proteins like OSBP. nih.govmdpi.com |
| Host Cell Signaling | Does CβDG-induced signaling (e.g., Akt activation) create a feedback loop that modifies cholesterol metabolism? | PI3K/Akt pathway components; downstream effectors impacting cholesterol synthesis and transport. nih.gov |
Structural Biology of Cholesteryl Glucoside-Interacting Proteins
A fundamental aspect of understanding CβDG's biological function is to identify and characterize the proteins that directly bind to it. A major breakthrough in this area has been the identification of the Macrophage Inducible C-type Lectin (Mincle) as a host receptor for cholesteryl α-D-glucosides produced by H. pylori. rsc.org Structural analysis has revealed that Mincle's carbohydrate recognition domain (CRD) is responsible for this interaction. nih.gov
Future structural biology efforts should be directed towards obtaining high-resolution crystal structures of Mincle and other potential receptors in complex with CβDG and its acylated variants. This will provide precise atomic-level details of the binding interface, explaining the specificity of the interaction and guiding the development of targeted inhibitors. Moreover, it is plausible that other, as-yet-unidentified, CβDG-binding proteins exist in both host cells and pathogens. A systematic search for these interacting partners using techniques like affinity purification-mass spectrometry is a critical next step. Elucidating the structures of these protein-lipid complexes will be indispensable for understanding how CβDG mediates its diverse biological effects, from immune activation to potential modulation of mitochondrial function. nih.gov
| Protein Target | Key Structural Questions | Proposed Research Approach | Potential Impact |
|---|---|---|---|
| Host Receptor (Mincle) | How do different acylated forms of cholesteryl glucoside affect binding affinity? What is the precise orientation of the cholesterol moiety in the binding pocket? | Co-crystallization of Mincle's CRD with a library of synthetic CβDG analogues. rsc.org | Rational design of Mincle antagonists or agonists to modulate immune responses. |
| Pathogen Enzymes (e.g., CGT) | What is the 3D structure of the enzyme's active site? How does it recognize both UDP-glucose and cholesterol? | X-ray crystallography or Cryo-EM of purified cholesterol glucosyltransferase. | Structure-based design of inhibitors to block CβDG synthesis in pathogens. nih.gov |
| Novel Interacting Proteins | Are there other host or pathogen proteins that bind CβDG? | Proteomic screening using CβDG-functionalized affinity probes. | Discovery of new pathways and functions mediated by CβDG. |
Systems Biology Approaches to Host-Pathogen Lipid Dynamics
The interaction between a pathogen and its host is a dynamic and complex battle fought, in part, at the level of lipid metabolism. nih.gov Pathogens manipulate host lipids for their own survival, replication, and immune evasion, while the host rewires its lipid networks as a defense mechanism. nih.gov Cholesterol β-D-glucoside is a key player in this conflict, particularly for pathogens like H. pylori, where its presence on the bacterial surface helps inhibit phagocytosis and T-cell activation. nih.gov
A systems biology approach, which integrates multi-omic datasets (genomics, transcriptomics, proteomics, and lipidomics) with computational modeling, is essential for untangling this complexity. Future research should aim to construct comprehensive mathematical models of the host-pathogen lipid interface. nih.gov Such models would simulate how perturbations in one part of the system—for instance, inhibiting host cholesterol synthesis with a statin—affect other parts, such as the pathogen's ability to produce CβDG and survive. This in-silico approach can generate testable hypotheses and predict non-obvious choke points in the network that could be targeted therapeutically to disrupt the pathogen's lifecycle without harming the host.
| Systems Biology Component | Description | Application to CβDG Research |
|---|---|---|
| Data Integration | Combining lipidomic, proteomic, and transcriptomic data from host-pathogen interaction models. | Creating a multi-layered map of the molecular changes that occur in both host and pathogen in the presence of CβDG. |
| Network Reconstruction | Building metabolic and signaling network models based on integrated data. | Visualizing the interconnected pathways of cholesterol metabolism, glucosylation, and downstream signaling (e.g., Mincle-Syk pathway). |
| Computational Modeling | Using mathematical equations (e.g., ordinary differential equations) to simulate the dynamics of the network. nih.gov | Predicting how inhibiting CβDG synthesis or blocking its receptor will alter the overall host-pathogen dynamic and immune response. |
| Hypothesis Generation | Identifying key nodes and control points in the network through model simulations. | Pinpointing novel host or pathogen proteins as potential drug targets to disrupt the function of CβDG. |
Development of Advanced In Vitro and In Vivo Models for Mechanistic Research
Progress in understanding the precise roles of CβDG has been reliant on the experimental models available, from studies on isolated mitochondria to cell lines. nih.govnih.gov While these have been invaluable, future research requires the development and application of more sophisticated models that better recapitulate the complexity of native biological environments. There is a general need for rigorously designed studies to overcome limitations such as small sample sizes and lack of dose-response data, which can be addressed with improved models. news-medical.net
Advanced in vitro models, such as 3D organoids (e.g., gastric or brain organoids), offer a significant step up from traditional 2D cell culture. These models possess multiple cell types and a more realistic tissue architecture, providing a superior platform to study CβDG's effects on cell-cell interactions, tissue-level responses, and host-pathogen dynamics. For in vivo research, the creation of new genetically engineered mouse models is a priority. This could include mice with a knockout of the Mincle receptor to definitively probe its role in mediating CβDG's effects, or mice with cell-type-specific modifications in cholesterol metabolism to investigate the interplay between host cholesterol flux and pathogen glucosylation. These advanced models will be instrumental for dissecting molecular mechanisms and validating findings from "omic" and systems biology approaches. researchgate.netmdpi.com
| Model Type | Description | Key Research Application for CβDG | Limitations to Overcome |
|---|---|---|---|
| Current: 2D Cell Co-cultures | Host cells (e.g., macrophages) cultured with pathogens (e.g., H. pylori). | Basic studies of immune cell activation and pathogen uptake. | Lacks tissue architecture and physiological context. |
| Future: 3D Host-Pathogen Organoids | Gastric or intestinal organoids infected with H. pylori. | Studying CβDG's role in colonization, inflammation, and barrier function in a tissue-like context. | Standardization of culture and infection protocols. |
| Current: Standard Animal Models | Wild-type mice infected with pathogens. | General studies of infection and inflammation. | May not fully replicate human disease; specific pathways are hard to isolate. |
| Future: Genetically Engineered Models | Mice with knockout/knock-in of CβDG receptors (e.g., Mincle) or cholesterol regulatory genes. | Definitive mechanistic studies on the role of specific proteins in mediating CβDG's effects in vivo. | Complexity of genetic modification; potential for compensatory effects. |
Q & A
Q. What analytical techniques are recommended for the structural characterization of Cholesterol β-D-glucoside in experimental research?
Cholesterol β-D-glucoside is structurally characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR provides detailed information on the stereochemistry and glycosidic linkage (e.g., β-configuration of the glucose moiety), while MS confirms molecular weight and fragmentation patterns. The SMILES (CC(C)CCCC@@H(C)[C@H]1CC[C@H]2[C@@H]3CC=C4CC@H...) and InChI identifiers (1S/C33H56O6...) in are critical for cross-referencing databases. For validation, compare results with published crystallographic or computational models .
Q. What methodologies are commonly employed to quantify Cholesterol β-D-glucoside in biological samples?
Quantification often involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling for precision. Enzyme-linked immunosorbent assays (ELISAs) using monoclonal antibodies specific to the glucoside moiety are also used. When designing assays, adhere to guidelines in and : validate linearity, sensitivity, and specificity, and account for matrix effects (e.g., plasma lipid interference). For example, the Friedewald method ( ) for LDL cholesterol estimation highlights the importance of correlating indirect measurements with gold-standard techniques .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of Cholesterol β-D-glucoside across different cell culture models?
Discrepancies may arise from variations in cell lines, incubation conditions, or impurity profiles. To address this:
- Standardize protocols (e.g., serum-free media to avoid lipid interference).
- Use orthogonal assays (e.g., fluorescence microscopy for localization vs. biochemical activity assays).
- Apply statistical frameworks from , such as Bayesian hierarchical models, to account for inter-study variability.
- Replicate findings in primary cells or in vivo models to confirm relevance .
Q. What experimental designs are optimal for investigating Cholesterol β-D-glucoside’s role in membrane lipid raft formation?
Use a combination of:
- Fluorescence resonance energy transfer (FRET) to probe proximity between Cholesterol β-D-glucoside and raft markers (e.g., GM1 ganglioside).
- Atomic force microscopy (AFM) to map membrane topography.
- Lipidomics to quantify co-localized lipids. Reference Schmitt and Sandermann’s work ( ) on β-D-glucoside localization in plant vacuoles as a model for compartment-specific analysis .
Methodological Recommendations
- For Structural Analysis : Combine NMR (¹H, ¹³C, 2D-COSY) with high-resolution MS to resolve glycosidic bond ambiguity .
- For Biological Studies : Use knockout cell models (e.g., CRISPR-Cas9) to isolate Cholesterol β-D-glucoside’s effects from endogenous cholesterol .
- For Data Reproducibility : Follow ’s guidelines on reporting effect sizes, confidence intervals, and pre-registering protocols to mitigate bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
